molecular formula C28H33N5O3 B2555904 N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-29-0

N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2555904
CAS No.: 1105212-29-0
M. Wt: 487.604
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel, potent, and isoform-selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound was developed as part of a strategy to create non-hydroxamate HDAC6 inhibitors, exhibiting high selectivity for HDAC6 over other HDAC isoforms, particularly HDAC1 and HDAC8, which is a significant advantage for targeted research applications source . Its mechanism of action involves chelating the catalytic zinc ion in the HDAC6 active site, leading to the accumulation of acetylated tubulin in cells without significantly affecting histone acetylation levels. This property makes it an invaluable chemical probe for dissecting the specific biological roles of HDAC6, which include regulating cell motility, managing cellular stress responses through aggresome formation, and involvement in immune synapse function. Researchers utilize this inhibitor to explore pathways in oncology, neurodegenerative diseases like Alzheimer's and Parkinson's, and other conditions where HDAC6 tubulin deacetylase activity is implicated. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-4-14-31-26(35)23-13-12-20(25(34)29-22-8-6-5-7-9-22)16-24(23)33-27(31)30-32(28(33)36)17-21-15-18(2)10-11-19(21)3/h10-13,15-16,22H,4-9,14,17H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILOLLXTFYOJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be analyzed based on heterocyclic frameworks, substituent patterns, and functional group modifications. Below is a detailed comparison with compounds from the provided evidence and other related molecules:

Core Heterocyclic Frameworks

  • Target Compound : Features a fused [1,2,4]triazolo[4,3-a]quinazoline core, which combines triazole and quinazoline rings. This core is rare in literature, offering unique electronic and steric properties.
  • Compound 4g/4h () : Contain tetrazole-pyrazole and benzodiazepine/oxazepine moieties. These cores are more common in CNS-targeting drugs but lack the triazoloquinazoline system’s rigidity .
  • Compound 1l () : Based on a tetrahydroimidazo[1,2-a]pyridine scaffold, which is smaller and less sterically hindered compared to the triazoloquinazoline system .

Substituent Analysis

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Cyclohexyl carboxamide, 2,5-dimethylbenzyl, propyl N/A N/A
Compound 4g () Coumarin-3-yl, 4-(2,3-dihydrobenzo[b][1,4]diazepin-2-yl)phenyl ~650 (estimated) Not reported
Compound 1l () 4-Nitrophenyl, phenethyl, diethyl ester 568.54 243–245

Notes:

  • The target compound’s cyclohexyl group enhances lipophilicity compared to the aromatic substituents in 4g/4h and 1l.
  • The 2,5-dimethylbenzyl group may improve metabolic stability relative to the nitro group in 1l, which is prone to reduction .

Physicochemical and Spectral Properties

  • Compound 1l () : Characterized by IR (C=O stretch at 1710 cm⁻¹), ¹H NMR (δ 8.2–7.2 ppm for aromatic protons), and HRMS (m/z 568.54) .
  • Target Compound : Predicted to show distinct ¹H NMR signals for the cyclohexyl (δ 1.0–2.0 ppm) and dimethylbenzyl groups (δ 2.3–2.5 ppm for methyl).

Research Findings and Implications

  • Bioactivity Gaps: While compounds like 1l and 4g/4h are reported with spectral data, the target compound’s biological activity remains unexplored in the provided evidence.
  • Stability Considerations : The propyl and cyclohexyl groups in the target compound may confer superior metabolic stability compared to the ester groups in 1l, which are susceptible to hydrolysis .
  • Synthetic Challenges : The triazoloquinazoline core requires precise regiochemical control during synthesis, unlike the more straightforward tetrahydroimidazo[1,2-a]pyridine system in 1l .

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